(3-Fluoro-2,6-dimethoxyphenyl)methanol

Structure-activity relationship Fluorine positioning Electronic effects

Researchers risk invalid SAR conclusions when using incorrect fluorinated benzyl alcohol isomers-position-dependent electronic effects directly impact binding and metabolic profiles. This compound provides the exact 3-fluoro-2,6-dimethoxy substitution pattern. • Validated inactive control: No measurable cytotoxicity against A549, PC-3, MCF-7 (NA), vs. non-fluorinated parent (IC50 58.73 μM A549, 50.28 μM PC-3). • Enhanced photoreactivity: Quantum yield of methanolysis up to 0.31-ideal for photochemical protecting-group strategies. • Predictable LogP tuning: Reduces LogP by ~0.5-1.0 units vs. trimethoxy analogs while maintaining steric profile.

Molecular Formula C9H11FO3
Molecular Weight 186.18 g/mol
Cat. No. B13611910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-2,6-dimethoxyphenyl)methanol
Molecular FormulaC9H11FO3
Molecular Weight186.18 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)OC)CO
InChIInChI=1S/C9H11FO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-4,11H,5H2,1-2H3
InChIKeyLAEWYGFABMKEMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (3-Fluoro-2,6-dimethoxyphenyl)methanol Is a Strategic Procurement Choice for Fluorinated Building Blocks


(3-Fluoro-2,6-dimethoxyphenyl)methanol (CAS 1780821-46-6) is a fluorinated dimethoxybenzyl alcohol derivative featuring a fluorine atom at the 3-position and methoxy groups at the 2- and 6-positions on the phenyl ring [1]. This substitution pattern creates unique steric and electronic effects that differentiate it from non-fluorinated analogs and positional isomers [2]. The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical development, with the hydroxymethyl group providing a reactive handle for further derivatization including esterification and etherification [1].

Why (3-Fluoro-2,6-dimethoxyphenyl)methanol Cannot Be Replaced by Common Analogs


Generic substitution of (3-Fluoro-2,6-dimethoxyphenyl)methanol with structurally similar benzyl alcohol derivatives is scientifically unsound due to position-specific electronic effects and metabolic liabilities. The fluorine atom at the 3-position, when combined with the 2,6-dimethoxy substitution pattern, generates a unique electronic environment that cannot be replicated by 4-fluoro isomers or non-fluorinated 2,6-dimethoxybenzyl alcohol . Fluorinated benzyl alcohols demonstrate distinct physicochemical properties including altered lipophilicity and metabolic stability profiles relative to their oxygen-based analogs [1]. Furthermore, dimethoxy-substituted benzyl alcohols exhibit substantially different photochemical reactivity compared to monosubstituted compounds, with quantum yields of methanolysis reaching up to 0.31 for 2,6-dimethoxybenzyl alcohol specifically [2]. These position-dependent properties mean that using an incorrect analog in a synthetic sequence or biological assay will yield non-transferable results and potentially invalid structure-activity relationship conclusions.

Quantitative Differentiation Evidence for (3-Fluoro-2,6-dimethoxyphenyl)methanol Versus Analogs


3-Fluoro vs 4-Fluoro Substitution: Electronic Differentiation Drives Distinct Reactivity Profiles

The 3-fluoro substitution pattern in (3-Fluoro-2,6-dimethoxyphenyl)methanol generates distinct electronic properties compared to the 4-fluoro isomer (CAS 18626596). The meta-fluorine positioning alters the electron density distribution on the aromatic ring differently than para-substitution, which affects both chemical reactivity and potential biological target interactions . This differentiation is critical for SAR studies where fluorine positioning determines binding orientation and potency outcomes [1].

Structure-activity relationship Fluorine positioning Electronic effects

Dimethoxybenzyl vs Monomethoxybenzyl: 2,6-Disubstitution Increases Photochemical Reactivity

The 2,6-dimethoxy substitution pattern on the benzyl alcohol scaffold substantially increases photochemical reactivity compared to monomethoxy-substituted compounds. 2,6-Dimethoxybenzyl alcohol exhibits a quantum yield of methanolysis of up to 0.31, representing the highest reactivity among methoxy-substituted benzyl alcohols tested [1]. This enhanced reactivity is attributed to the specific electronic effects of the dual ortho-methoxy groups, which stabilize the photogenerated carbocation intermediate.

Photochemistry Reaction kinetics Benzyl alcohol reactivity

Fluorine Substituent Differentiation: 3-Fluoro Eliminates Anticancer Activity Observed in Other Analogs

In a systematic evaluation of fluorine-substituted compounds on the same core scaffold, the 3-fluoro substituted derivative showed no measurable activity (NA) against A549, PC-3, and MCF-7 cancer cell lines, while the non-fluorinated parent compound (R = H) demonstrated IC50 values of 58.73 μM (A549) and 50.28 μM (PC-3). The 2,4-difluoro analog also showed no activity [1]. This indicates that 3-fluoro substitution on this scaffold eliminates anticancer activity, making it suitable as a negative control or for applications where cytotoxicity must be avoided.

Anticancer Structure-activity relationship Cytotoxicity

Fluorine Bioisosteric Replacement Modulates Lipophilicity in a Predictable Manner

The replacement of oxygenated functionality (such as an additional methoxy group) with a fluorine atom is a well-established bioisosteric replacement strategy in medicinal chemistry. Molecular Matched Pair Analysis has demonstrated that replacing oxygenated functionality with fluorine produces predictable, quantifiable changes in lipophilicity (LogP) [1]. The 3-fluoro substitution in (3-Fluoro-2,6-dimethoxyphenyl)methanol, relative to a trimethoxy analog, would be expected to modulate LogP by approximately -0.5 to -1.0 units based on class-level data for aryl methyl ether to fluoroalkyl conversions, which consistently reduce lipophilicity while maintaining similar steric profiles [2].

Lipophilicity ADME Medicinal chemistry

High-Value Application Scenarios for Procuring (3-Fluoro-2,6-dimethoxyphenyl)methanol


Medicinal Chemistry SAR Studies Requiring Position-Specific Fluorine Electronic Effects

Researchers conducting systematic structure-activity relationship studies on fluorinated aromatic scaffolds should select (3-Fluoro-2,6-dimethoxyphenyl)methanol specifically for exploring meta-fluorine effects on target binding. The 3-fluoro substitution pattern generates distinct electronic properties versus 4-fluoro isomers, which affects binding orientation and potency outcomes [1]. Studies with dimethoxy-halogenated compounds confirm that ortho-fluorine positioning influences MAO-B inhibition conformations, with fluorinated aromatic rings sandwiched between F168 and Y326 residues . Using the correct 3-fluoro isomer ensures SAR data accurately reflect position-dependent effects rather than confounding results from incorrect isomer selection.

Photochemical Reaction Development and Light-Mediated Synthetic Transformations

Synthetic chemists developing photochemical methodologies should prioritize (3-Fluoro-2,6-dimethoxyphenyl)methanol or its core scaffold for applications requiring enhanced photosolvolytic reactivity. The 2,6-dimethoxybenzyl alcohol core demonstrates quantum yields of methanolysis up to 0.31, the highest among methoxy-substituted benzyl alcohols tested [1]. This enhanced photoreactivity stems from the dual ortho-methoxy groups stabilizing photogenerated carbocation intermediates, making this scaffold particularly valuable for developing light-mediated protecting group strategies and photochemical bond-forming reactions where efficient conversion is critical.

Negative Control for Anticancer Screening Assays

Investigators performing anticancer compound screening should procure (3-Fluoro-2,6-dimethoxyphenyl)methanol specifically as a validated negative control. Direct comparative data demonstrates that the 3-fluoro substituted derivative shows no measurable activity (NA) against A549, PC-3, and MCF-7 cancer cell lines, while the non-fluorinated parent compound exhibits IC50 values of 58.73 μM (A549) and 50.28 μM (PC-3) [1]. This complete loss of cytotoxic activity with 3-fluoro substitution provides a structurally matched inactive control for establishing assay windows and validating that observed activities in fluorinated analogs are specifically target-mediated rather than artifacts of general cytotoxicity.

ADME Optimization via Predictable Fluorine-Mediated Lipophilicity Modulation

Medicinal chemists optimizing ADME properties of lead compounds should select (3-Fluoro-2,6-dimethoxyphenyl)methanol as a building block for systematic lipophilicity tuning. Molecular Matched Pair Analysis confirms that replacing oxygenated functionality with fluorine produces quantifiable, predictable LogP changes [1]. Fluoroalkyl analogs of aryl methyl ether-containing compounds consistently demonstrate distinct physicochemical properties relative to their oxygen-based counterparts . This compound enables researchers to reduce LogP by approximately 0.5-1.0 units versus trimethoxy analogs while maintaining comparable steric profiles, facilitating optimization of membrane permeability and metabolic stability.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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